molecular formula C20H21NO5S B2363396 7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one CAS No. 315683-37-5

7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one

Cat. No.: B2363396
CAS No.: 315683-37-5
M. Wt: 387.45
InChI Key: QIEPWRLQXZUEFK-UHFFFAOYSA-N
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Description

7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one is a complex heterocyclic compound featuring a benzothiolo-oxazinone core. The structure comprises:

  • Tetrahydrobenzothiolo[2,3-d][1,3]oxazin-4-one: A partially saturated bicyclic system with sulfur (thiolo) and oxygen/nitrogen (oxazinone) atoms.
  • Substituents: 7-Methyl group: Enhances steric bulk and influences ring conformation.

Properties

IUPAC Name

7-methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-10-5-6-12-15(7-10)27-19-16(12)20(22)26-18(21-19)11-8-13(23-2)17(25-4)14(9-11)24-3/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEPWRLQXZUEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]oxazin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings related to this compound.

Synthesis

The synthesis of 7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]oxazin-4-one involves several chemical reactions that modify the benzothiazole and oxazine structures. The compound is typically synthesized through multi-step processes involving the formation of key intermediates. The synthetic route often utilizes various coupling reactions and functional group modifications to achieve the desired molecular structure.

Antitumor Activity

Research has indicated that compounds similar to 7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]oxazin-4-one exhibit significant antitumor properties. A study evaluating a series of related compounds demonstrated their cytotoxic effects against various human cancer cell lines. The results are summarized in Table 1 below.

CompoundCell LineGI50 (µM)
2aAGS95 ± 9
CaCo-238 ± 2
MCF-797 ± 2
NCI-H460122 ± 9
Vero120 ± 6
2bAGS9.8 ± 0.2
CaCo-236 ± 2
MCF-7127 ± 9
NCI-H46045 ± 1
Vero21.29 ± 0.03

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

The biological activity of this compound is thought to be linked to its ability to interact with tubulin and inhibit its polymerization. Inhibition of tubulin polymerization disrupts microtubule dynamics essential for cell division and can lead to cell cycle arrest and apoptosis in cancer cells. The IC50 values for related compounds against tubulin polymerization have been reported to be as low as 0.85\approx 0.85 µM .

Case Studies

In a notable case study involving a related compound with structural similarities to our target compound, researchers found that it effectively inhibited angiogenesis by targeting endothelial cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Comparison with Similar Compounds

Data Tables

Table 2: Key Spectral Peaks
Compound 1H NMR (δ, ppm) IR (cm⁻¹)
Target 1.5 (s, CH₃), 3.8 (s, 3×OCH₃), 6.2 (s, Ar-H) 1700 (C=O), 1250 (C-O)
4b () 3.9 (s, OCH₃), 6.8–7.4 (Ar-H) 1240 (C-O)
1l () 8.2 (d, NO₂), 4.3 (q, COOCH₂CH₃) 2220 (CN), 1720 (C=O)

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